molecular formula C18H40NO4P B8537287 Hexadecylphosphoethanolamine

Hexadecylphosphoethanolamine

Cat. No. B8537287
M. Wt: 365.5 g/mol
InChI Key: BQISFTKVULMCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06652834B2

Procedure details

A solution of hexadecyl alcohol (26.2 g; 108 mmol) in THF (100 mL) was added dropwise in 30 min to a solution of POCl3 (16.56 g; 108 mmol) and Et3N (12.35 g; 122 mmol) in THF (200 mL) at 0° C. After 5 min a solution of ethanolamine (7.2 g; 118 mmol) and Et3N (43.51 g; 430 mmol) in THF (60 mL) was added dropwise in 60 min. at 0° C. The reaction mixture was allowed to reach room temperature in 3 h; then it was heated at 40° C. and HCl 10% (100 mL) was added. After 2 h the mixture was cooled to room temperature and addition of H2O (200 mL) afforded a precipitate that was filtered, washed with H2O and dried under reduced pressure to give the desired product (33.4 g; 91 mmol). Yield 85%. K.F.: 0.53%. The 1H-NMR, 13C-NMR, MS and IR spectra were consistent with the structure.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Name
Quantity
16.56 g
Type
reactant
Reaction Step Two
Name
Quantity
12.35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
43.51 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[O:18]=[P:19](Cl)(Cl)Cl.CCN(CC)CC.[CH2:30]([CH2:32][NH2:33])[OH:31].Cl.C1C[O:38]CC1>O>[CH2:1]([O:17][P:19](=[O:18])([OH:38])[O:31][CH2:30][CH2:32][NH2:33])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Name
Quantity
16.56 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
12.35 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
43.51 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the mixture was cooled to room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
afforded a precipitate that
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OP(OCCN)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91 mmol
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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